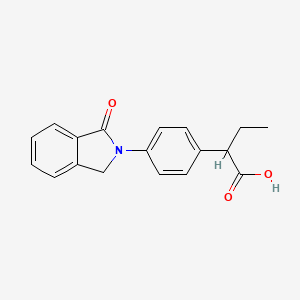

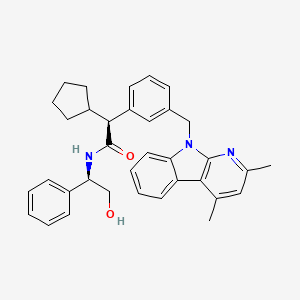

Indobufen

Descripción general

Descripción

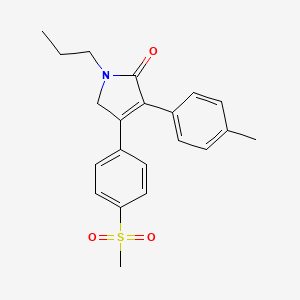

Indobufen es un inhibidor de la agregación plaquetaria que actúa como un inhibidor reversible de la ciclooxigenasa. Se utiliza principalmente para prevenir la oclusión arterial coronaria y periférica. This compound se ha utilizado en ensayos clínicos para la prevención de complicaciones tromboembólicas en pacientes con o sin fibrilación auricular, en la prevención de la oclusión del injerto después de la cirugía de bypass de la arteria coronaria y en el tratamiento de la claudicación intermitente .

Aplicaciones Científicas De Investigación

Indobufen tiene una amplia gama de aplicaciones de investigación científica:

Química: this compound se utiliza como un compuesto modelo en estudios que involucran inhibidores de la agregación plaquetaria e inhibidores de la ciclooxigenasa.

Biología: Se utiliza para estudiar los mecanismos de agregación plaquetaria y el papel de la ciclooxigenasa en varios procesos biológicos.

Medicina: This compound se utiliza en ensayos clínicos para la prevención de eventos tromboembólicos, el tratamiento de la claudicación intermitente y la prevención de la oclusión del injerto después de la cirugía de bypass de la arteria coronaria

Industria: This compound se utiliza en la industria farmacéutica para la producción de fármacos antiplaquetarios.

Mecanismo De Acción

Indobufen inhibe la agregación plaquetaria al inhibir reversiblemente la enzima ciclooxigenasa, lo que da como resultado la supresión de la síntesis de tromboxano. Esta inhibición es no competitiva y reversible, lo que ayuda a reducir la irritación gastrointestinal en comparación con otros fármacos antiplaquetarios como la aspirina .

Análisis Bioquímico

Biochemical Properties

Indobufen plays a significant role in biochemical reactions, particularly in inhibiting platelet aggregation . It interacts with the enzyme cyclooxygenase in platelets, thereby suppressing the production of thromboxane A2, a potent platelet activator .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to decrease levels of TNF- α, a pro-inflammatory cytokine, in peritoneal effusion . This suggests that this compound may influence cell signaling pathways and gene expression related to inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with cyclooxygenase in platelets . By inhibiting this enzyme, this compound prevents the formation of thromboxane A2, thereby reducing platelet aggregation and the risk of clot formation .

Temporal Effects in Laboratory Settings

It has been used in clinical trials and real-world studies, suggesting that it has acceptable stability and degradation profiles .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme cyclooxygenase to inhibit the production of thromboxane A2 .

Subcellular Localization

The subcellular localization of this compound is likely within the cytoplasm of platelets, where it interacts with cyclooxygenase to exert its antiplatelet effects

Métodos De Preparación

La síntesis de indobufen típicamente implica la reacción de condensación del ácido 2-(4-aminofenil)butírico y el ácido 2-formilbenzoico para formar la imina de this compound. Este intermedio se reduce luego a la amina de this compound, seguida de ciclización para formar el producto final. Los métodos de producción industrial a menudo utilizan una mezcla de cloruro de zinc anhidro y zinc como agentes reductores .

Análisis De Reacciones Químicas

Indobufen sufre diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: La reducción de la imina de this compound a la amina de this compound es un paso crucial en su síntesis.

Sustitución: Las reacciones de sustitución que involucran this compound pueden conducir a la formación de varios derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el cloruro de zinc anhidro y el zinc, así como agentes oxidantes para reacciones de oxidación específicas .

Comparación Con Compuestos Similares

Indobufen a menudo se compara con otros fármacos antiplaquetarios como la aspirina, la ticlopidina y la warfarina. A diferencia de la aspirina, que inhibe irreversiblemente la ciclooxigenasa, la inhibición del this compound es reversible, lo que produce menos efectos secundarios gastrointestinales. En comparación con la ticlopidina y la warfarina, el this compound ha demostrado una eficacia similar en la prevención de eventos tromboembólicos, pero con un menor riesgo de sangrado .

Los compuestos similares incluyen:

Aspirina: Inhibe irreversiblemente la ciclooxigenasa y se utiliza ampliamente para la prevención secundaria de enfermedades cardiovasculares.

Ticlopidina: Un fármaco antiplaquetario que inhibe la agregación plaquetaria inducida por ADP.

Warfarina: Un anticoagulante que inhibe los factores de coagulación dependientes de la vitamina K

La inhibición reversible única de la ciclooxigenasa del this compound lo convierte en una alternativa valiosa para los pacientes que experimentan efectos secundarios gastrointestinales de otros fármacos antiplaquetarios.

Propiedades

IUPAC Name |

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDXAULLCROVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057789 | |

| Record name | Indobufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63610-08-2 | |

| Record name | Indobufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63610-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indobufen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indobufen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indobufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indobufen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9949G4LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Indobufen exert its antiplatelet effect?

A1: this compound functions as a reversible inhibitor of the cyclooxygenase enzyme (COX), primarily targeting COX-1. [, , , , ] This enzyme is crucial for the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet activator and vasoconstrictor. By inhibiting COX-1, this compound effectively reduces TXA2 production, thus impeding platelet aggregation. [, , , ]

Q2: Is the inhibition of COX by this compound reversible?

A2: Yes, unlike aspirin, which irreversibly inhibits COX, this compound's inhibitory effect on COX is reversible. [, , , ] This characteristic translates to a shorter duration of action and potentially a lower risk of bleeding complications. [, ]

Q3: Does this compound affect Prostacyclin production?

A3: Research suggests that this compound might have a lesser impact on prostacyclin production compared to aspirin. [] Prostacyclin, produced by endothelial cells, counteracts TXA2 by inhibiting platelet aggregation and promoting vasodilation. Maintaining a balance between TXA2 and prostacyclin is vital for healthy vascular function.

Q4: Does this compound impact platelet aggregation induced by agents other than TXA2?

A4: Yes, while this compound primarily targets the TXA2 pathway, studies show it can also inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) and collagen, particularly at higher concentrations. [, , , ]

Q5: What is the absorption profile of this compound?

A5: this compound demonstrates complete absorption after oral administration, reaching peak plasma concentrations within 1 to 4 hours. []

Q6: How is this compound metabolized and excreted?

A6: this compound undergoes metabolism primarily in the liver, forming glucuronide conjugates. Excretion occurs mainly through the kidneys, with both unchanged drug and metabolites present in the urine. []

Q7: Does age influence the pharmacokinetics of this compound?

A7: Elderly patients may exhibit reduced clearance of this compound compared to younger individuals, likely due to age-related decline in renal function. This highlights the importance of dose adjustments in older populations. []

Q8: Does this compound interact with other drugs?

A8: Studies indicate potential drug interactions between this compound and other medications. For instance, this compound may interact with glipizide, a sulfonylurea drug used to treat type 2 diabetes, potentially increasing glipizide concentrations and enhancing its blood glucose-lowering effect. [] This emphasizes the need for careful consideration of potential drug interactions in clinical practice.

Q9: Has this compound demonstrated efficacy in preclinical models of thrombosis?

A9: Yes, this compound has exhibited antithrombotic effects in various animal models. For example, it significantly prolonged survival time in a mouse model of pulmonary embolism induced by collagen and adrenaline. [] In a rat carotid artery thrombosis model, this compound effectively inhibited thrombus formation. []

Q10: What about this compound's efficacy in models of cardiovascular disease?

A10: this compound has shown promise in preclinical models of cardiovascular disease. In a rat model of adenine-induced chronic kidney disease, this compound treatment was associated with a reduction in kidney fibrosis compared to warfarin. []

Q11: Has this compound been investigated in clinical trials for cardiovascular diseases?

A11: Yes, several clinical trials have explored the efficacy and safety of this compound in various cardiovascular conditions:

- Peripheral Vascular Disease: A multicenter trial demonstrated that this compound significantly improved pain-free and absolute claudication distances in patients with intermittent claudication compared to placebo. []

- Coronary Artery Disease: Studies suggest that this compound, when combined with clopidogrel, may offer similar efficacy to aspirin plus clopidogrel in preventing restenosis after coronary artery bypass grafting, but with potentially fewer gastrointestinal side effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)